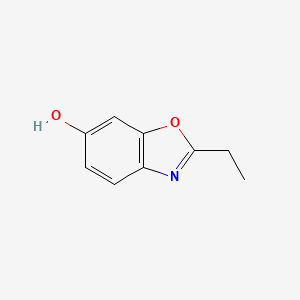

2-Ethyl-1,3-benzoxazol-6-ol

Description

Historical Context and Evolution of Benzoxazole (B165842) Research

The journey into benzoxazole chemistry is intrinsically linked to the study of heterocyclic compounds, with initial synthetic efforts dating back to the early to mid-20th century. These early investigations laid the groundwork for understanding the fundamental reactivity and properties of the benzoxazole ring system. Over the decades, research has evolved from basic synthesis and characterization to the sophisticated design of benzoxazole derivatives with specific biological activities or material properties. The development of advanced synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, has significantly accelerated the exploration of this chemical space.

Structural Classification and Nomenclature of Benzoxazoles

Benzoxazoles are classified based on the substitution pattern on both the benzene (B151609) and oxazole (B20620) rings. The numbering of the benzoxazole ring system follows a standardized convention, which is crucial for unambiguous nomenclature. The compound , 2-Ethyl-1,3-benzoxazol-6-ol, is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) rules. The name indicates an ethyl group at the 2-position and a hydroxyl group at the 6-position of the 1,3-benzoxazole core.

Table 1: General Physicochemical Properties of Related Benzoxazole Derivatives

| Property | General Observation for Benzoxazole Derivatives |

| Molecular Weight | Varies based on substituents. |

| Physical State | Typically solids at room temperature. |

| Solubility | Generally low in water, higher in organic solvents. |

| Reactivity | The benzoxazole ring can undergo electrophilic substitution, and functional groups on the ring will exhibit their characteristic reactions. |

Note: This table represents generalized information for the benzoxazole class and is not specific to this compound due to a lack of available data.

Overview of Research Trajectories for Benzoxazole Scaffolds

Research into benzoxazole derivatives has followed several key trajectories. In medicinal chemistry, they have been investigated for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This is often attributed to the ability of the benzoxazole scaffold to mimic endogenous structures and interact with biological targets. In the realm of materials science, the unique photophysical properties of certain benzoxazoles have led to their use as fluorescent probes, optical brighteners, and components in organic light-emitting diodes (OLEDs).

Rationale for Focused Investigation on this compound within Academic Research

A focused investigation into this compound would be predicated on the potential for this specific substitution pattern to yield novel properties. The presence of a hydroxyl group at the 6-position offers a site for further functionalization and can participate in hydrogen bonding, potentially influencing its biological activity or material assembly. The ethyl group at the 2-position provides a small, lipophilic substituent that can modulate the compound's interaction with its environment.

However, the current lack of published research on this compound suggests that it has not been a primary target of investigation. This could be due to a variety of factors, including synthetic challenges, a perceived lack of unique properties compared to other well-studied benzoxazoles, or simply that it has yet to be explored. The absence of data presents an opportunity for future research to synthesize and characterize this compound, thereby expanding the knowledge base of benzoxazole chemistry.

Table 2: Comparison with Structurally Similar Compounds

| Compound Name | Molecular Formula | Key Differences from this compound |

| 2-Methyl-1,3-benzoxazol-6-ol | C₈H₇NO₂ chemsynthesis.com | Methyl group at C2 instead of ethyl. |

| 2-Butyl-1,3-benzoxazol-6-ol | C₁₁H₁₃NO₂ | Butyl group at C2 instead of ethyl. |

| 2-Ethyl-6-nitro-1,3-benzoxazole | C₉H₈N₂O₃ sigmaaldrich.com | Nitro group at C6 instead of hydroxyl. sigmaaldrich.com |

| 2-Ethyl-1,3-benzoxazol-6-amine | C₉H₁₀N₂O nih.gov | Amine group at C6 instead of hydroxyl. nih.gov |

This table is for comparative purposes and highlights the need for direct research on the title compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-ethyl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C9H9NO2/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3 |

InChI Key |

TVNFSENZJFDWAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,3 Benzoxazol 6 Ol and Analogous Benzoxazoles

Conventional Synthetic Approaches to Benzoxazoles

Traditional methods for constructing the benzoxazole (B165842) ring remain fundamental in organic synthesis, primarily relying on the cyclization of 2-aminophenol (B121084) precursors. rsc.orgdicp.ac.cn

The most conventional and widely employed route to benzoxazoles involves the condensation of 2-aminophenols with various carbonyl-containing compounds. beilstein-journals.orgd-nb.info This versatile method can utilize carboxylic acids, aldehydes, acyl chlorides, esters, or orthoesters to provide the C2-substituent of the benzoxazole ring. researchgate.netnih.govrsc.org The reaction typically proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclodehydration to form the oxazole (B20620) ring. rsc.org These reactions often necessitate harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA), to promote the final cyclization step. beilstein-journals.orgnih.gov

For the specific synthesis of 2-Ethyl-1,3-benzoxazol-6-ol, this strategy would involve the condensation of 4-amino-1,3-dihydroxybenzene (4-aminresorcinol) with a propionyl derivative, such as propionic acid or propionyl chloride. The reaction with propionic acid would require a strong acid catalyst and heat, while the reaction with the more reactive propionyl chloride could proceed under milder conditions, potentially with a base to scavenge the HCl byproduct.

Table 1: Examples of Benzoxazole Synthesis via Condensation Reactions

| 2-Aminophenol Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Ref. |

| 2-Aminophenol | Benzaldehyde | Phenylboronic acid, KCN | 2-Phenylbenzoxazole (B188899) | High | ijpbs.com |

| 2-Aminophenol | Various Aldehydes | Zinc triflate | 2-Substituted benzoxazoles | High | ijpbs.com |

| 2-Aminophenol | Acid derivatives | KF–Al₂O₃, MgSO₄, MeCN, RT | 2-Substituted benzoxazoles | 83–95% | rsc.org |

| 2-Aminophenol | β-Diketones | Brønsted acid, CuI | 2-Substituted benzoxazoles | - | organic-chemistry.org |

An alternative classical approach is the oxidative cyclization of phenolic Schiff bases, which are typically formed in situ from the condensation of a 2-aminophenol and an aldehyde. researchgate.net This method involves the oxidation of the intermediate imine to trigger the cyclization and aromatization, yielding the benzoxazole core. tandfonline.com A variety of oxidizing agents have been employed, including manganese dioxide (MnO₂), silver carbonate (Ag₂CO₃), elemental sulfur, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netorganic-chemistry.orgtandfonline.comresearchgate.net Some protocols also utilize air or molecular oxygen as the terminal oxidant, often in the presence of a catalyst. tandfonline.comresearchgate.net

The synthesis of this compound via this route would start with the reaction between 4-amino-1,3-dihydroxybenzene and propionaldehyde (B47417) to form the corresponding phenolic Schiff base. Subsequent treatment with a suitable oxidant would then effect the cyclization to the desired product. The choice of oxidant is crucial and can influence reaction efficiency and substrate scope. For instance, silver carbonate offers a mild reaction pathway, while iron-catalyzed systems can proceed using hydrogen peroxide as a green oxidant. tandfonline.comrsc.org

Table 2: Selected Oxidative Cyclization Methods for Benzoxazole Synthesis

| Reactants | Oxidant/Catalyst | Conditions | Product Scope | Ref. |

| 2-Aminophenols, Aldehydes | Ag₂CO₃, K₂CO₃ | Acetonitrile (B52724), Reflux | Highly functionalized benzoxazoles | tandfonline.com |

| 2-Aminophenols, Aldehydes | Elemental Sulfur, N-methylpiperidine | - | 2-Alkylbenzoxazoles | organic-chemistry.org |

| Catechols, Primary Amines | DDQ/Ethyl Acetate or O₂/Water | Room Temperature | C-2 alkyl- and aryl-substituted benzoxazoles | researchgate.net |

| 2-Aminophenols, Secondary Amines | FeCl₃, H₂O₂ (aq) | - | 2-Aminobenzoxazoles | rsc.org |

Advanced and Green Synthetic Protocols

In response to the growing demand for sustainable chemical processes, recent research has focused on developing advanced and green synthetic methods for benzoxazoles. sioc-journal.cn These protocols often feature milder reaction conditions, higher atom economy, and the use of recyclable catalysts.

Transition metal catalysis has emerged as a powerful tool for benzoxazole synthesis, offering novel reaction pathways and improved efficiency. nitrkl.ac.in Catalysts based on copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru) have been successfully implemented. ijpbs.comnitrkl.ac.in Copper catalysts are particularly common, facilitating the intramolecular cyclization of ortho-haloanilides or the oxidative amination of benzoxazoles. organic-chemistry.org Palladium-catalyzed reactions often involve C-H activation strategies, enabling the direct synthesis of functionalized benzoxazoles from readily available starting materials like amidophenols. nitrkl.ac.in Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols also provides an efficient route to 2-substituted benzoxazoles. organic-chemistry.org

A plausible metal-catalyzed synthesis of this compound could involve the iron-catalyzed reaction of 2-nitro-1,4-dihydroxybenzene with propanol, where the alcohol serves as both a reactant and a reducing agent for the nitro group.

Table 3: Examples of Metal-Catalyzed Benzoxazole Syntheses

| Catalyst System | Reactants | Key Features | Product Scope | Ref. |

| Pd-catalyst | Amidophenol, Olefin | One-pot, C-H activation/alkenylation | C4-alkenylated 2-aryl benzoxazoles | nitrkl.ac.in |

| CuI / 1,10-phenanthroline | o-Haloanilides | Intramolecular cyclization | 2-Substituted benzoxazoles | organic-chemistry.org |

| Ruthenium complex | 2-Aminophenol, Primary Alcohols | Acceptorless dehydrogenative coupling | 2-Aryl/Alkyl benzoxazoles | ijpbs.com |

| Iron catalyst | o-Hydroxynitrobenzenes, Alcohols | Hydrogen transfer, redox condensation | 2-Substituted benzoxazoles | organic-chemistry.org |

Ionic liquids (ILs) have gained prominence as green reaction media and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govnih.gov In benzoxazole synthesis, Brønsted acidic ionic liquids have been used as efficient, recyclable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. rsc.orgacs.org The use of ILs can simplify work-up procedures and often leads to high product yields. acs.org In some methodologies, the ionic liquid not only acts as a catalyst but also effectively absorbs microwave irradiation, accelerating the reaction rate. nih.gov Furthermore, ionic liquids can be supported on magnetic nanoparticles, combining the benefits of IL catalysis with facile magnetic separation and recovery. nih.gov

The synthesis of this compound could be achieved by reacting 4-amino-1,3-dihydroxybenzene with propionaldehyde using a recyclable Brønsted acidic ionic liquid gel as a catalyst, likely under solvent-free heating conditions. rsc.orgacs.org

Table 4: Ionic Liquid-Based Syntheses of Benzoxazoles

| Ionic Liquid (IL) | Reactants | Conditions | Key Advantages | Ref. |

| Brønsted acidic IL gel | 2-Aminophenol, Aldehydes | 130 °C, Solvent-free | Recyclable catalyst, high yields (85-98%) | rsc.orgacs.org |

| Imidazolium chlorozincate (II) IL on Fe₃O₄ | 2-Aminophenol, Aldehydes | 70 °C, Sonication, Solvent-free | Fast reaction (30 min), magnetic recovery | nih.gov |

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazole, Secondary amines | RT, TBHP oxidant | Metal-free, mild conditions, recyclable | scilit.commdpi.com |

| IL-support | 4-Hydroxy-3-nitrobenzoic acid, o-phenylenediamine | Microwave irradiation | Diversity-oriented synthesis on support | nih.gov |

The application of nanocatalysts represents a significant advancement in the green synthesis of benzoxazoles. ijpbs.com Nanomaterials offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, and can often be recovered and reused multiple times without a significant loss of efficacy. organic-chemistry.org Various nanocatalysts have been reported, including copper(II) oxide (CuO) and copper(II) ferrite (B1171679) (CuFe₂O₄) nanoparticles, which catalyze the intramolecular cyclization of aryl derivatives. organic-chemistry.org Mixed metal oxides like TiO₂–ZrO₂ have also proven to be efficient, environmentally friendly catalysts for the reaction between 2-aminophenols and aldehydes. researchgate.netrsc.org Additionally, green-synthesized hydrotalcite, a layered double hydroxide, has been used as a solid base catalyst for benzoxazole synthesis under solvent-free conditions. rsc.org

For the preparation of this compound, a system using TiO₂–ZrO₂ nanocatalyst could be employed for the reaction of 4-amino-1,3-dihydroxybenzene and propionaldehyde in a solvent like acetonitrile at a moderately elevated temperature, offering a green and efficient pathway. rsc.org

Table 5: Nanocatalysts in Benzoxazole Synthesis

| Nanocatalyst | Reactants | Conditions | Key Advantages | Ref. |

| Copper(II) ferrite (CuFe₂O₄) | N-(2-halophenyl)benzamides | - | Magnetically recoverable, reusable (7x) | organic-chemistry.org |

| Copper(II) oxide (CuO) | o-Bromoaryl derivatives | DMSO, Air | Ligand-free, heterogeneous, recyclable | organic-chemistry.org |

| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic aldehydes | Acetonitrile, 60 °C | Short reaction time (15–25 min), green catalyst | rsc.org |

| Hydrotalcite | 2-Aminophenol, Aldehydes | Solvent-free | Green synthesis of catalyst, cost-effective | rsc.org |

Solvent-Free and Ultrasound-Assisted Methods

In recent years, green chemistry principles have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents and reduce energy consumption. Solvent-free and ultrasound-assisted methods have emerged as powerful tools in the synthesis of benzoxazoles, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

Solvent-Free Synthesis:

Solvent-free, or "grindstone," methods involve the direct mixing and grinding of reactants, often with a solid catalyst, to induce a chemical reaction. rsc.org This technique is particularly effective for the condensation of 2-aminophenols with aldehydes. For instance, the reaction between 2-aminophenol and various araldehydes can be efficiently catalyzed by Zn(OAc)₂·2H₂O under solvent-free conditions, proceeding simply by grinding the substrates and catalyst together. tandfonline.com This method avoids the use of volatile organic solvents, aligning with green chemistry protocols. tandfonline.com Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free conditions, activated by ultrasound. nih.govnih.gov This method is notable for its mild conditions and the easy separation of the catalyst using an external magnet. nih.govnih.gov Similarly, strontium carbonate (SrCO₃) has been employed as a catalyst for the synthesis of benzoxazole derivatives from 2-aminophenol and substituted benzaldehydes via a grindstone method at room temperature, achieving high yields in short reaction times. rsc.org

Ultrasound-Assisted Synthesis:

Ultrasound irradiation has been successfully employed to accelerate the synthesis of benzoxazoles. The acoustic cavitation generated by ultrasound waves enhances mass transfer and increases the reactivity of the substrates, often leading to significantly reduced reaction times and improved yields. mdpi.comias.ac.in A notable example is the synthesis of 2-substituted benzoxazoles through the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, catalyzed by a magnetic nanoparticle-supported Lewis acidic ionic liquid. nih.gov This protocol has been used to synthesize various benzoxazole derivatives in moderate to good yields (21-90%) within 30 minutes. nih.govnih.gov The reusability of the magnetic catalyst for up to five consecutive runs with only a slight decrease in activity further enhances the green credentials of this method. nih.govnih.gov Another example involves the use of Indion 190 resin as a heterogeneous catalyst for the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes under ultrasonic irradiation in ethanol (B145695), affording good to excellent yields. ias.ac.in

The combination of solvent-free conditions and ultrasound assistance represents a particularly sustainable approach. For example, sulfated tungstate (B81510) has been used as a recyclable catalyst for the condensation of 2-aminothiophenol (B119425) with various aldehydes under solvent-free ultrasound irradiation at room temperature, yielding 2-substituted benzothiazoles, a related class of heterocycles, in excellent yields. researcher.life These methods highlight the potential for developing environmentally benign syntheses for compounds like this compound.

Specific Pathways for the Construction of this compound

The synthesis of the specific molecule this compound requires the strategic assembly of the benzoxazole core with the desired substituents at the 2- and 6-positions. This involves either building the ring system with the substituents already in place on the precursors or functionalizing the pre-formed benzoxazole ring.

Strategies for Introducing the 2-Ethyl Moiety onto the Benzoxazole Core

The introduction of the 2-ethyl group onto the benzoxazole scaffold is typically achieved through the condensation of a 2-aminophenol derivative with a reagent containing the ethyl group. The most common precursors for the 2-ethyl group are propanoic acid, its derivatives (such as propionyl chloride), or propionaldehyde.

One of the most direct methods involves the cyclization of 2-aminophenols with carboxylic acids. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-hydroxy-2-aminophenol with propanoic acid. This reaction is often promoted by strong acids at high temperatures. tandfonline.com More modern approaches utilize activating agents or catalysts to achieve the transformation under milder conditions.

Alternatively, acid chlorides can be used in a two-step procedure. First, the 2-aminophenol is acylated with propionyl chloride to form a mono-N-acylated intermediate. This intermediate is then cyclized to the corresponding benzoxazole. tandfonline.com

The reaction of 2-aminophenols with aldehydes is another widely used method for constructing 2-substituted benzoxazoles. rsc.orgtandfonline.com In this case, 4-hydroxy-2-aminophenol would be reacted with propionaldehyde. This condensation is often catalyzed by acids or metal catalysts. rsc.orgamazonaws.com A variety of catalysts, including zinc triflate and nickel-supported silica, have been shown to be effective for this type of transformation. tandfonline.comamazonaws.com

A more recent and versatile method involves the triflic anhydride (B1165640) (Tf₂O)-promoted electrophilic activation of tertiary amides. This allows for the direct construction of the benzoxazole core and simultaneous introduction of the substituent at the C2 position. mdpi.com For the synthesis of this compound, this would involve the reaction of a suitable tertiary amide derived from propanoic acid with 4-hydroxy-2-aminophenol in the presence of triflic anhydride. mdpi.com

Regioselective Functionalization at the 6-Hydroxyl Position of Benzoxazoles

Achieving regioselective functionalization at the 6-hydroxyl position of a pre-formed benzoxazole ring is a key strategy for creating diverse derivatives. The hydroxyl group can be a handle for introducing a wide range of functionalities through various chemical transformations.

In a broader context of benzoxazole synthesis, the regioselectivity of C-H functionalization can be controlled by directing groups. For example, in the copper-catalyzed synthesis of benzoxazoles from anilides, the position of substitution on the anilide ring directs the cyclization to produce specific regioisomers. datapdf.com While this applies to the formation of the ring, it highlights the importance of substituent effects in controlling regiochemistry. For a pre-existing 6-hydroxybenzoxazole, the electronic properties of the hydroxyl group will influence the reactivity of the aromatic ring towards electrophilic substitution, although direct functionalization of the hydroxyl group itself is more common.

Studies on related heterocyclic systems, such as 5-hydroxy-6-azaindazole, have demonstrated selective functionalization of the pyridone oxygen, showcasing the ability to target specific positions in a complex molecule. rsc.org These strategies could potentially be adapted for the selective functionalization of the 6-hydroxyl group of this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters to consider include catalyst loading, reaction time, and the choice of solvent.

Catalyst Loading and Reaction Time Studies

The amount of catalyst used and the duration of the reaction are interconnected parameters that significantly impact the efficiency of a synthesis.

Catalyst Loading:

Studies on the synthesis of benzoxazole derivatives have shown that the catalyst loading can be optimized to achieve high conversion without using an excessive amount of the catalyst. For example, in the synthesis of benzoxazole derivatives using a Mn-TPADesolv MOF catalyst, increasing the catalyst loading from 0.006 mmol to 0.007-0.008 mmol resulted in a 99.9% conversion. rsc.org In another study using Zn(OOCCH₃)₂, it was found that 2.5 mol% of the catalyst was optimal for the synthesis of benzoxazoles. amazonaws.com For the synthesis of 2-phenylbenzoxazole using a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP), a catalyst loading of 4.0 mg was found to be optimal. nih.gov Similarly, in the synthesis of benzoxazoles using Fe₃O₄@SiO₂-SO₃H nanoparticles, 0.03 g of the catalyst was used for a 1 mmol scale reaction. ajchem-a.com

Reaction Time:

The reaction time is often optimized to ensure the reaction goes to completion without the formation of side products due to prolonged reaction times or high temperatures. In the Mn-TPADesolv catalyzed synthesis, a reaction time of 10 minutes at 30 °C was found to be optimal. rsc.org The LAIL@MNP catalyzed synthesis of 2-phenylbenzoxazole under ultrasound irradiation was completed in 30 minutes. nih.gov Using Fe₃O₄@SiO₂-SO₃H nanoparticles, the reaction time varied depending on the aldehyde used, but was generally in the range of 20-40 minutes. ajchem-a.com In contrast, some methods may require longer reaction times, such as the 5 hours needed for the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel. acs.org

Table 1: Optimization of Catalyst Loading and Reaction Time for Benzoxazole Synthesis

| Catalyst | Substrates | Optimal Catalyst Loading | Optimal Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mn-TPADesolv | o-aminophenol, p-tolualdehyde | 0.007-0.008 mmol | 10 min | 99.9 | rsc.org |

| LAIL@MNP | 2-aminophenol, benzaldehyde | 4.0 mg | 30 min | up to 90 | nih.gov |

| Zn(OOCCH₃)₂ | 2-aminophenol, substituted aldehydes | 2.5 mol% | 180 min | 92 | amazonaws.com |

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, aromatic aldehydes | 0.03 g | 20-40 min | 85-96 | ajchem-a.com |

| Brønsted acidic ionic liquid gel | 2-aminophenol, benzaldehyde | 1.0 mol% | 5 h | 98 | acs.org |

Solvent Effects and Green Chemistry Considerations

The choice of solvent can have a profound effect on the outcome of a reaction, influencing reaction rates, yields, and selectivity. From a green chemistry perspective, the ideal solvent is non-toxic, environmentally benign, and easily recyclable.

In the synthesis of benzoxazole derivatives, a range of solvents has been investigated. For the Mn-TPADesolv catalyzed reaction, ethanol was found to be the optimal solvent, providing a 99.9% conversion, compared to lower conversions in dichloromethane, chloroform (B151607), acetonitrile, and tetrahydrofuran. rsc.org The environmentally friendly and non-toxic nature of ethanol makes it an excellent choice for green chemistry applications. rsc.org Similarly, in the synthesis of benzoxazoles catalyzed by zinc triflate, ethanol was found to be the best solvent, giving a 91% yield. tandfonline.com

As previously discussed, solvent-free methods offer the most significant green advantage by completely eliminating the need for a solvent. rsc.orgtandfonline.comnih.gov These reactions are often carried out by grinding the reactants together or by using techniques like microwave or ultrasound irradiation to promote the reaction. rsc.orgnih.gov The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these methods. nih.govnih.gov

The development of protocols that utilize water as a solvent is another important goal in green chemistry. While not as commonly reported for benzoxazole synthesis as organic solvents or solvent-free conditions, the pursuit of aqueous synthetic routes remains an active area of research.

Table 2: Effect of Solvents on the Synthesis of Benzoxazole Derivatives

| Catalyst | Solvent | Conversion/Yield (%) | Reference |

|---|---|---|---|

| Mn-TPADesolv | Dichloromethane | 56 | rsc.org |

| Chloroform | 59 | rsc.org | |

| Acetonitrile | 72 | rsc.org | |

| Tetrahydrofuran | 74 | rsc.org | |

| Ethanol | 99.9 | rsc.org | |

| Water | - | rsc.org | |

| Zinc Triflate | Ethanol | 91 | tandfonline.com |

| Toluene | Lower Yield | tandfonline.com |

Computational and Theoretical Investigations of 2 Ethyl 1,3 Benzoxazol 6 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and molecular geometry of molecules like 2-Ethyl-1,3-benzoxazol-6-ol. These calculations provide insights into the fundamental properties of the compound by determining the optimized molecular geometry, including bond lengths and angles, and by mapping the distribution of electrons within the molecule. For benzoxazole (B165842) derivatives, DFT calculations have been successfully employed to analyze molecular geometries, which show a strong correlation with experimental data obtained from X-ray crystallography semanticscholar.org. Methods such as B3LYP with basis sets like 6-31G(d) are commonly used to compute optimized structural parameters and vibrational frequencies for related heterocyclic systems researchgate.net. Such theoretical approaches are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties researchgate.netmdpi.com.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons semanticscholar.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity semanticscholar.org.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of various benzoxazole derivatives, this energy gap has been calculated to predict their relative reactivity semanticscholar.org. For instance, the antimicrobial properties of certain molecules are believed to be related to their LUMO energy; a lower LUMO energy implies a greater ability to accept electrons, which can contribute to higher biological activity researchgate.net. Theoretical studies on functionalized benzoxazoles have demonstrated how different substituent groups can modulate these energy levels and, consequently, the molecule's electronic and optical properties mdpi.com.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.69 | -1.42 | 4.27 | semanticscholar.org |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.59 | -1.79 | 3.80 | semanticscholar.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -6.01 | -1.86 | 4.15 | semanticscholar.org |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites nih.govresearchgate.net. This is particularly useful for understanding intermolecular interactions, including hydrogen bonding and reactions with biological targets nih.gov.

On an MESP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack nih.govresearchgate.net. Areas with zero potential are often colored green nih.gov. For benzoxazole-based systems and other heterocyclic compounds, MESP analysis helps to identify the most reactive parts of the molecule, such as lone pairs on nitrogen or oxygen atoms, which often appear as regions of negative potential mdpi.comresearchgate.net.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide a way to explore its conformational space, which is the set of all possible three-dimensional shapes the molecule can adopt. This is achieved by numerically solving Newton's equations of motion for the system, resulting in a trajectory that describes how the positions and velocities of particles vary with time nih.gov.

In the context of drug design and molecular biology, MD simulations are frequently used to investigate the stability and dynamics of a ligand when bound to a biological target, such as a protein. For example, MD simulations of benzoxazole derivatives have been conducted over nanosecond timescales (e.g., 150 ns) to confirm the stability of the ligand-receptor complex within the active site researchgate.netrsc.org. These simulations can reveal different binding conformations and detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex rsc.orgnih.gov. This information is crucial for understanding the molecule's mechanism of action at a dynamic, atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives (General Principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity chemijournal.com. The fundamental principle is that the structural properties of a molecule, encoded by physicochemical descriptors, determine its activity. For benzoxazole derivatives, QSAR studies have been instrumental in identifying key structural features responsible for their various biological effects, such as antimicrobial or anticancer activities researchgate.netijpsdronline.com.

The process involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a predictive model. The dataset is typically divided into a training set, used to generate the model, and a test set, used to validate its predictive power ijpsdronline.com. Descriptors relevant to the activity of benzoxazole derivatives have been identified, including topological parameters and Kier's molecular connectivity indices researchgate.net. Various QSAR methods have been applied, from 2D-QSAR using multiple linear regression (MLR) to more complex 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D shape and electronic properties of the molecules rsc.orgijpsdronline.comnih.gov.

| QSAR Model Type | Target Activity | Key Descriptors/Fields | Statistical Parameters | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Antimicrobial | Topological parameters (Kier's molecular connectivity indices ¹χ, ¹χv) | r² = 0.707 | researchgate.net |

| 3D-QSAR (CoMFA) | Anticancer (HCT-116 cells) | Steric and electrostatic fields | Rcv² = 0.574, Rpred² = 0.5597 | rsc.org |

| 3D-QSAR (CoMSIA) | Anticancer (MCF-7 cells) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Rcv² = 0.669, Rpred² = 0.6577 | rsc.org |

| 3D-QSAR (PHASE) | Antidiabetic (Fructose-1,6-bisphosphatase inhibition) | Pharmacophore features (AAADRR.27) | R² = 0.9686, q² = 0.72 | chemijournal.comresearchgate.net |

Molecular Docking Studies for Ligand-Target Interaction Prediction (at a molecular level)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein ijpsdronline.com. This technique is essential in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its target at the molecular level. For benzoxazole derivatives, docking studies have been widely used to predict their binding modes within the active sites of various biological targets, such as enzymes and receptors researchgate.netnih.govnih.gov.

The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The resulting docking score provides a quantitative measure of the ligand's potential effectiveness; a more negative score typically indicates a stronger binding affinity researchgate.net. These studies have successfully identified key amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with benzoxazole inhibitors, providing valuable insights for the rational design of more potent compounds rsc.org. For example, docking studies of benzoxazole derivatives against DNA gyrase have helped to explain their antimicrobial activity researchgate.net.

| Benzoxazole Derivative | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Molecule 26 | DNA Gyrase | -6.687 | researchgate.net |

| Molecule 14 | DNA Gyrase | -6.463 | researchgate.net |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | IGF1R | -9.1 | mdpi.com |

| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | Akt1 | -8.9 | mdpi.com |

Theoretical Studies of Reaction Mechanisms Involving Benzoxazole Systems

Theoretical and computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. Such studies have been applied to benzoxazole systems to understand both their synthesis and their reactivity.

For instance, quantum chemical calculations have been used to investigate the mechanism of benzoxazole formation. In one study, different potential pathways for an iodine(III)-mediated cyclization to form the benzoxazole ring were evaluated, with calculations identifying a concerted reductive elimination as the most plausible mechanism while ruling out alternatives involving radical intermediates researchgate.net. Theoretical studies have also explored the kinetics and mechanisms of the hydrolysis of benzoxazoles under acidic conditions. These investigations revealed a change in the rate-determining step from nucleophilic attack at low acidity to the cleavage of the C–O bond in the tetrahedral intermediate at higher acidities rsc.org. These detailed mechanistic insights are fundamental for optimizing reaction conditions and designing new synthetic routes for benzoxazole-based compounds.

Reactivity and Chemical Transformations of 2 Ethyl 1,3 Benzoxazol 6 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring

The benzoxazole ring system possesses a unique electronic character that influences its susceptibility to substitution reactions. While the fused oxazole (B20620) ring is generally electron-deficient, the attached benzene (B151609) ring's reactivity is heavily modulated by its substituents.

Electrophilic Aromatic Substitution: The 6-hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (C5 and C7). Concurrently, general reactivity trends for benzoxazoles indicate that the C6 position is also susceptible to electrophilic attack. globalresearchonline.net Therefore, electrophilic substitution on 2-Ethyl-1,3-benzoxazol-6-ol is expected to occur primarily at the C5 and C7 positions. Reactions such as nitration, using a mixture of nitric and sulfuric acid, and halogenation with agents like Br₂ in chloroform (B151607) are common electrophilic substitutions for benzoxazoles. globalresearchonline.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the oxazole heterocycle can activate the benzene ring towards nucleophilic attack, particularly when additional electron-withdrawing groups are present. rsc.org While the 6-hydroxyl group is electron-donating, nucleophilic substitution might be possible under specific conditions or if the hydroxyl group is converted into a better leaving group. More commonly, nucleophilic attack occurs at the C2 position, especially if a suitable leaving group is present there. vulcanchem.com

Table 1: Summary of Potential Substitution Reactions

| Reaction Type | Reagents | Expected Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C5, C7 | Nitro-substituted benzoxazole |

| Halogenation | Br₂ or Cl₂ / Chloroform | C5, C7 | Halo-substituted benzoxazole |

| Alkylation (Friedel-Crafts) | R-X / Lewis Acid | C5, C7 | Alkyl-substituted benzoxazole |

| N-Alkylation | Alkyl halides (e.g., Iodomethane) | N3 | N-alkylated benzoxazolium salt globalresearchonline.net |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can target both the substituent groups and the aromatic core, leading to a variety of transformed products.

Oxidation: The two primary sites for oxidation are the 6-hydroxyl group and the 2-ethyl group.

Oxidation of the 6-Hydroxyl Group: Phenolic hydroxyl groups can be oxidized to form quinone derivatives, a reaction common for hydroxy-substituted aromatic compounds.

Oxidation of the 2-Ethyl Group: The methylene (B1212753) (-CH₂-) carbon of the ethyl group is at a benzylic-like position, making it susceptible to oxidation. For instance, the oxidation of a related compound, 1-(benzoxazol-2-ethyl)-1-alcohol, to the corresponding ketone has been demonstrated using reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov This suggests that this compound could be oxidized to 2-acetyl-1,3-benzoxazol-6-ol under appropriate conditions.

Reduction: Reduction reactions typically target the heterocyclic portion of the benzoxazole system, although this often requires harsh conditions. The aromatic benzene ring can be reduced under catalytic hydrogenation at high pressure. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally used to reduce specific functional groups that may be introduced onto the molecule, rather than the core itself.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Site of Reaction | Potential Product |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) or similar | 2-Ethyl group (α-carbon) | 2-Acetyl-1,3-benzoxazol-6-ol |

| Oxidation | Stronger oxidizing agents (e.g., KMnO₄) | 6-Hydroxyl group | Benzoxazole-quinone derivative |

| Reduction | H₂ / Catalyst (e.g., Pd/C), high pressure | Benzene and/or Oxazole ring | Tetrahydro- or dihydro-benzoxazole derivative |

Reactions Involving the 6-Hydroxyl Group and the 2-Ethyl Moiety

The functional groups of this compound provide specific sites for chemical modification.

Reactions of the 6-Hydroxyl Group: As a phenol (B47542), the 6-hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion. This nucleophilic phenoxide can undergo a variety of reactions.

O-Alkylation: Reaction with alkyl halides (e.g., ethyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) yields the corresponding ether (e.g., 6-ethoxy-2-ethyl-1,3-benzoxazole).

O-Acylation: Reaction with acyl chlorides or acid anhydrides provides the corresponding ester derivatives. This is a common strategy for creating prodrugs or modifying a compound's physical properties.

Reactions of the 2-Ethyl Moiety: Beyond the oxidation mentioned previously, the reactivity of the 2-ethyl group is relatively limited compared to the aromatic system. However, the alpha-protons (on the -CH₂- group) have some acidity and could potentially be removed by a strong base to form an anion, which could then react with various electrophiles.

Table 3: Reactions of the Hydroxyl and Ethyl Groups

| Functional Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| 6-Hydroxyl | O-Alkylation | R-X (e.g., CH₃I), K₂CO₃ | 6-Alkoxy-2-ethyl-1,3-benzoxazole |

| 6-Hydroxyl | O-Acylation | RCOCl or (RCO)₂O, Pyridine | 2-Ethyl-1,3-benzoxazol-6-yl acetate |

| 2-Ethyl | Oxidation | PCC | 2-Acetyl-1,3-benzoxazol-6-ol |

Cycloaddition and Rearrangement Reactions of Benzoxazoles

The benzoxazole core can participate in several pericyclic reactions, including cycloadditions and rearrangements, which dramatically alter the molecular architecture.

Cycloaddition Reactions:

[3+2] Cycloaddition: Benzoxazoles can undergo a dearomative [3+2] cycloaddition reaction with strained molecules like cyclopropenones. nih.govacs.org This reaction, often catalyzed by triphenylphosphine, results in the formation of complex, fused poly-heterocyclic structures known as benzopyrrolo-oxazolones. nih.govacs.orgacs.org

Diels-Alder Reaction: Benzoxazole derivatives can be designed to act as azadienes in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.orgsigmaaldrich.com These reactions, which involve a conjugated diene reacting with an alkene (dienophile), are a powerful method for constructing six-membered rings. rsc.orgiitk.ac.in

Rearrangement Reactions:

Beckmann Rearrangement: While typically a method for synthesizing benzoxazoles from o-hydroxyaryl ketoximes, the principles of the Beckmann rearrangement are central to the chemistry of the oxazole ring. acs.orgthieme-connect.comresearchgate.nettandfonline.com This reaction involves the transformation of an oxime into an amide, which then cyclizes. nih.gov

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to functionalize heterocyclic rings. nih.govacs.org In this reaction, a suitable tethered nucleophile attacks the benzoxazole ring, leading to a rearranged product. acs.orgresearchgate.net

Thermal Rearrangement: Certain poly(o-hydroxy imide)s can undergo thermal rearrangement at high temperatures (350–450 °C) to form polybenzoxazole structures, demonstrating the stability and accessibility of the benzoxazole ring via molecular reorganization. rsc.orgrsc.org

Table 4: Cycloaddition and Rearrangement Reactions

| Reaction Class | Specific Reaction | Description |

|---|---|---|

| Cycloaddition | Phosphine-Catalyzed [3+2] Cycloaddition | Reaction with a cyclopropenone to form a dearomatized polycyclic product. nih.gov |

| Cycloaddition | Diels-Alder Reaction | Benzoxazole-based azadienes react with dienophiles to form six-membered rings. rsc.org |

| Rearrangement | Beckmann Rearrangement | A classic method to synthesize the benzoxazole core from an oxime precursor. acs.org |

| Rearrangement | Smiles Rearrangement | An intramolecular SNAr reaction used to modify the benzoxazole scaffold. nih.gov |

| Rearrangement | Thermal Rearrangement | High-temperature conversion of poly(o-hydroxy imide)s into polybenzoxazoles. rsc.org |

Derivatization Strategies for Enhancing or Modulating Chemical Properties

Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The reactions described in the previous sections form the basis of these strategies.

Modulation of Polarity and Solubility: The 6-hydroxyl group is a key site for modification. Converting it to an ether (via O-alkylation) or an ester (via O-acylation) can significantly decrease polarity and increase lipophilicity. This is often done to improve membrane permeability in biological systems. mdpi.com

Introduction of New Reactive Sites: The oxidation of the 2-ethyl group to a 2-acetyl group introduces a ketone functionality. nih.gov This ketone can then serve as a handle for a wide range of subsequent reactions, such as reductive amination or aldol (B89426) condensations, allowing for the attachment of diverse molecular fragments.

Electronic Property Tuning: Electrophilic substitution reactions (e.g., nitration, halogenation) on the benzene ring introduce electron-withdrawing or electron-donating groups that can fine-tune the electronic properties of the entire molecule. globalresearchonline.net This can impact the molecule's reactivity, its ability to engage in hydrogen bonding, and its interaction with biological targets. nih.gov

Bioisosteric Replacement: The core scaffold can be modified through rearrangements or used in cycloadditions to create entirely new heterocyclic systems, which may act as bioisosteres with novel pharmacological profiles.

By combining these strategies, a diverse library of derivatives can be systematically generated from the parent this compound molecule, enabling the exploration of its potential in various scientific applications.

Table 5: Summary of Derivatization Strategies

| Strategy | Reaction Type | Purpose |

|---|---|---|

| Modify 6-OH group | O-Alkylation, O-Acylation | Modulate solubility, lipophilicity, and hydrogen bonding. |

| Modify 2-Ethyl group | Oxidation to ketone | Introduce a new reactive functional group for further synthesis. |

| Modify Benzene Ring | Electrophilic Substitution | Tune electronic properties and steric profile. |

| Modify Core Scaffold | Cycloaddition, Rearrangement | Create novel, complex heterocyclic structures. |

Mechanistic Biological Studies of 2 Ethyl 1,3 Benzoxazol 6 Ol and Benzoxazole Derivatives

In Vitro Studies on Molecular Targets and Pathways

In vitro studies have been crucial in elucidating the molecular targets and cellular pathways affected by benzoxazole (B165842) derivatives. These compounds have been shown to interact with a variety of biological molecules, leading to the modulation of cellular functions. For instance, some benzoxazole derivatives exhibit their anticancer effects by inhibiting enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II, Aurora B kinase, and various protein kinases. mdpi.com Other derivatives have been found to induce apoptosis, a form of programmed cell death, through caspase-3 dependent pathways. mdpi.com

In the context of antimicrobial activity, molecular docking studies have suggested that benzoxazole derivatives can inhibit DNA gyrase, an essential bacterial enzyme, thereby impeding bacterial replication. nih.govbenthamdirect.comijpsonline.com Furthermore, some derivatives have been shown to target the synthesis of nucleic acids, which is plausible given that the benzoxazole ring system is a structural analog of the natural purine (B94841) bases, adenine (B156593) and guanine (B1146940). chemistryjournal.netdergipark.org.tr

For antifungal activity, studies have pointed towards the disruption of the fungal cell membrane as a potential mechanism. nih.gov Some benzoxazole derivatives have been observed to interfere with ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. nih.gov

Enzyme Inhibition and Activation Mechanisms

Benzoxazole derivatives have demonstrated the ability to both inhibit and, in some cases, activate various enzymes, a key aspect of their therapeutic potential.

Enzyme Inhibition:

A significant body of research has focused on the inhibitory effects of benzoxazole derivatives on a range of enzymes implicated in various diseases.

Cholinesterases: Several benzoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. mdpi.comresearchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.com For example, 4-(Naphtho[1,2-d] nih.govmdpi.comoxazol-2-yl)benzene-1,3-diol has shown potent, mixed-type inhibition of AChE. mdpi.com

Cyclooxygenases (COX): Certain benzoxazole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.comderpharmachemica.com High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects. derpharmachemica.com

DNA Gyrase: As mentioned previously, the inhibition of bacterial DNA gyrase is a proposed mechanism for the antibacterial activity of some benzoxazole derivatives. nih.govbenthamdirect.comijpsonline.com Molecular docking studies have supported this by showing good binding affinity of these compounds to the enzyme's active site. ijpsonline.com

Urease and β-Glucuronidase: Novel benzoxazole-based thiosemicarbazide (B42300) derivatives have been identified as inhibitors of urease and β-glucuronidase, enzymes implicated in certain bacterial infections and drug metabolism, respectively. bohrium.com

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis (the formation of new blood vessels that supply tumors). Several studies have designed and synthesized benzoxazole derivatives as potent VEGFR-2 inhibitors. tandfonline.comrsc.orgnih.govnih.gov

PARP-2: Poly(ADP-ribose) polymerase-2 (PARP-2) is another target in cancer therapy, particularly in cancers with deficiencies in DNA repair pathways. Benzoxazole derivatives have been designed and evaluated as PARP-2 inhibitors, showing promising results in breast cancer cell lines. dntb.gov.ua

Enzyme Activation:

While the majority of research has focused on enzyme inhibition, the potential for benzoxazole derivatives to act as enzyme activators is an area for further investigation.

Receptor Binding Affinity and Ligand-Receptor Interactions (Molecular Level)

The interaction of benzoxazole derivatives with various receptors at a molecular level is a key determinant of their pharmacological effects.

Serotonin (5-HT) Receptors: A series of benzoxazole derivatives have been developed as partial agonists for the 5-HT3 receptor. nih.govacs.org The binding affinity of these compounds is influenced by the nature of the substituent at the 5-position of the benzoxazole ring. For instance, 5-chloro derivatives have demonstrated increased potency. nih.govacs.org One such compound, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, exhibited high binding affinity for the 5-HT3 receptor, comparable to the established antagonist granisetron. nih.govacs.org

Melatonin (B1676174) Receptors: Benzoxazole derivatives have also been explored as ligands for melatonin receptors (MT1 and MT2). drugbank.comdrugbank.com Structure-activity relationship studies have led to the identification of derivatives with higher binding affinities than melatonin itself, establishing the benzoxazole nucleus as a viable melatoninergic pharmacophore. drugbank.com

Neuropeptide Y (NPY) Y5 Receptor: A novel benzoxazole derivative has been identified as an antagonist for the NPY Y5 receptor, a target for anti-obesity drugs. nih.gov

Molecular docking studies have been instrumental in visualizing the interactions between benzoxazole derivatives and their target receptors. These studies have highlighted the importance of specific structural features for binding, such as hydrogen bond acceptors and donors, as well as hydrophobic interactions. benthamdirect.com

Structure-Activity Relationship (SAR) Studies for Benzoxazole Core Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.org For benzoxazole derivatives, SAR studies have provided valuable insights into optimizing their therapeutic potential.

Systematic modifications of the benzoxazole core at various positions have revealed key structural features that influence their biological effects. chemistryjournal.net

Position 2 Substituents: The substituent at the 2-position of the benzoxazole ring has been shown to be critical for a range of activities. nih.govmdpi.com For instance, in antimicrobial studies, the presence of a trifluoromethylphenyl group at this position resulted in greater activity against certain bacteria compared to a methoxyphenyl group. ijpsonline.com

Position 5 Substituents: Modifications at the 5-position have also been shown to significantly impact activity. In the case of 5-HT3 receptor partial agonists, the introduction of a chloro group at this position led to increased potency. nih.govacs.org

Methylene (B1212753) Bridge: The presence or absence of a methylene bridge between the oxazole (B20620) and a phenyl ring has been found to influence antibacterial activity, with derivatives lacking the bridge showing greater potency. benthamdirect.com

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents play a crucial role. The presence of electron-withdrawing or electron-releasing groups at different positions can enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives. chemistryjournal.netresearchgate.net

These SAR studies are essential for the rational design of new benzoxazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties. chemistryjournal.netmdpi.com

Antimicrobial Activity at a Mechanistic Level (e.g., inhibition of bacterial enzymes)

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of this activity is believed to involve the inhibition of essential bacterial enzymes and processes.

Inhibition of DNA Gyrase: A primary proposed mechanism for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase (topoisomerase II). nih.govbenthamdirect.comijpsonline.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have supported this hypothesis by showing that benzoxazole derivatives can bind effectively to the active site of DNA gyrase. nih.govijpsonline.com

Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzoxazole ring to purine bases found in nucleic acids suggests that these compounds may interfere with nucleic acid synthesis, thereby inhibiting bacterial growth. dergipark.org.tr

Inhibition of GlcN-6-P Synthase: Some dichloro-substituted benzoxazole derivatives have shown good antibacterial activity, and molecular docking studies suggest that this may be due to the inhibition of GlcN-6-P synthase, an enzyme involved in the synthesis of the bacterial cell wall. researchgate.net

Inhibition of MurB: Molecular docking analysis of certain benzoxazole derivatives has indicated potential inhibition of Staphylococcus aureus UDP-N-acetylenolpyruvylglucosamine reductase (MurB), another enzyme critical for bacterial cell wall biosynthesis. researchgate.net

The following table summarizes the antimicrobial activity of selected benzoxazole derivatives:

| Compound/Derivative | Bacterial Strain(s) | Proposed Mechanism | Reference(s) |

| 2-substituted benzoxazoles | E. coli, S. aureus | Inhibition of DNA gyrase | nih.gov |

| Benzoxazole derivatives without a methylene bridge | Standard and clinical isolates | Inhibition of DNA gyrase | benthamdirect.com |

| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | E. coli, S. aureus, S. lutea | Inhibition of DNA gyrase | ijpsonline.com |

| Dichloro substituted benzoxazoles | General antibacterial | Inhibition of GlcN-6-P synthase | researchgate.net |

Antifungal Activity at a Mechanistic Level

Benzoxazole derivatives have also shown promise as antifungal agents, with activity against a range of pathogenic fungi, including Candida species and various phytopathogenic fungi. nih.govnih.govnih.govscilit.commdpi.com

The proposed mechanisms of antifungal action include:

Disruption of Cell Membrane Integrity: Some benzoxazole derivatives are believed to exert their antifungal effect by targeting the fungal cell membrane. nih.gov This can involve interfering with the synthesis of essential membrane components or directly disrupting the membrane structure.

Inhibition of Ergosterol Synthesis: Studies have indicated that certain benzoxazole derivatives can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. nih.gov

Inhibition of HSP90 and Aldehyde Dehydrogenase: In silico studies have suggested that the antifungal activity of some benzoxazole derivatives may be due to the inhibition of heat shock protein 90 (HSP90) and aldehyde dehydrogenase. scilit.com

One study demonstrated that a particular benzoxazole derivative exerted its antifungal activity by targeting the mycelial cell membrane, leading to changes in morphology, extracellular polysaccharide formation, and cell membrane permeability and integrity. nih.gov

Anticancer Activity via Molecular Pathway Modulation

The anticancer properties of benzoxazole derivatives are a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. nih.govmdpi.commdpi.comnih.govwisdomlib.orgresearchgate.netbohrium.com The mechanisms underlying this activity involve the modulation of key molecular pathways that are critical for cancer cell growth, survival, and proliferation.

Inhibition of Kinases:

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a major target for anticancer therapies. rsc.org Several classes of benzoxazole derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, thereby blocking the formation of new blood vessels that tumors need to grow. tandfonline.comnih.govnih.gov

Other Protein Kinases: Benzoxazole derivatives have also been shown to inhibit other protein kinases that are involved in cancer cell signaling pathways. mdpi.com

Inhibition of Topoisomerase II: Some benzoxazole derivatives have been found to inhibit human topoisomerase II, an enzyme that is essential for DNA replication and cell division. mdpi.com

Induction of Apoptosis: A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Benzoxazole derivatives have been shown to induce apoptosis through caspase-3 dependent pathways. mdpi.com

Modulation of Apoptotic Proteins: Certain benzoxazole derivatives have been found to modulate the expression of key apoptotic proteins, such as Bax, caspase-3, p53, and Bcl-2. researchgate.net

Inhibition of PARP-2: Benzoxazole derivatives have been developed as inhibitors of PARP-2, an enzyme involved in DNA repair. dntb.gov.ua Inhibiting PARP-2 can be particularly effective in cancer cells that already have defects in other DNA repair pathways.

Interaction with Microtubules: Some benzoxazole derivatives have been designed based on the structure of combretastatin, a natural product that inhibits microtubule polymerization, a process essential for cell division. researchgate.net

The following table provides examples of the anticancer activity of benzoxazole derivatives against various cell lines:

| Derivative Type | Cancer Cell Line(s) | Proposed Target/Pathway | Reference(s) |

| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7 (breast), A549 (lung) | Cytotoxic | mdpi.com |

| 2-arylbenzoxazoles | NCI-H460 (non-small cell lung) | Antiproliferative | mdpi.com |

| Benzoxazole-substituted azetidinones | General anticancer | Interaction with cancer-related molecular pathways | wisdomlib.org |

| Benzoxazole-1,2,3-triazole hybrids | MDA-MB-231, MCF-7 (breast) | PARP-2 inhibition, apoptosis | dntb.gov.ua |

| Benzoxazole derivatives | HepG2 (liver), HCT-116 (colon), MCF-7 (breast) | VEGFR-2 inhibition | nih.gov |

| 5-methylbenzo[d]oxazole derivative | HepG2 (liver), MCF-7 (breast) | VEGFR-2 inhibition | nih.gov |

Applications of 2 Ethyl 1,3 Benzoxazol 6 Ol in Chemical Research and Development Non Clinical

Role as a Synthetic Building Block in Organic Chemistry

In organic synthesis, 2-Ethyl-1,3-benzoxazol-6-ol serves as a versatile synthetic building block or scaffold. cymitquimica.com The benzoxazole (B165842) core is a common motif in a variety of more complex chemical structures. rsc.org The traditional and most common synthesis of the benzoxazole ring system involves the condensation and subsequent cyclization of 2-aminophenol (B121084) derivatives with compounds like aldehydes, carboxylic acids, or their derivatives. rsc.org

The reactivity of this compound is dictated by its key functional groups: the nucleophilic hydroxyl group and the heterocyclic benzoxazole core. The hydroxyl group can readily undergo reactions such as O-alkylation and acylation, allowing for the introduction of diverse functionalities. This versatility enables chemists to modify the compound's properties and integrate it into larger, more complex molecular architectures. Its role as an intermediate allows for the on-demand synthesis of various heterocyclic compounds.

Below is a table summarizing potential synthetic transformations involving the key reactive sites of the this compound scaffold, based on the known reactivity of related phenolic and benzoxazole compounds.

| Reactive Site | Reaction Type | Reagents & Conditions | Resulting Functional Group/Structure | Significance |

| 6-Hydroxyl Group | Etherification (Williamson) | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkoxy ether (-OR) | Modifies solubility and electronic properties. |

| 6-Hydroxyl Group | Esterification | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Ester (-OCOR) | Creates prodrugs or modifies biological interactions. |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Nitrated/Halogenated benzoxazole | Introduces new handles for further functionalization (e.g., cross-coupling). |

| Benzoxazole Core | N-Alkylation | Alkylating agents | Quaternary benzoxazolium salt | Enhances fluorescence or creates ionic liquids. |

This table is illustrative of potential reactions based on the general reactivity of the functional groups present in the molecule.

Utilization as a Ligand in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. mdpi.com Benzoxazole derivatives are well-established as effective ligands due to the presence of the nitrogen atom within the oxazole (B20620) ring, which can donate its lone pair of electrons to a metal center. core.ac.ukresearchgate.net

This compound can act as a monodentate ligand, coordinating to a metal ion primarily through the nitrogen atom (N-coordination). The presence of the hydroxyl group at the 6-position introduces the possibility of bidentate chelation, where both the nitrogen and the deprotonated hydroxyl oxygen can bind to the same metal center, forming a stable chelate ring. Research on related 4-hydroxybenzoxazoles has demonstrated their ability to form coordination complexes with various transition metals, including palladium (Pd). core.ac.uk In these studies, different coordination modes were observed depending on the specific ligand and the metal salt used. core.ac.uk

The coordination complexes formed from benzoxazole-type ligands are investigated for their potential applications in catalysis, materials science, and as models for biological systems. researchgate.net

The following table outlines the coordination characteristics of benzoxazole-type ligands with metal ions, providing a basis for the expected behavior of this compound.

| Ligand Feature | Metal Ion Example | Coordination Mode | Resulting Complex Type | Reference Study Finding |

| Benzoxazole Nitrogen | Palladium (Pd) | Monodentate (N-coordination) | [PdCl₂(Ligand)₂] | Coordination of 2-substituted benzoxazoles to PdCl₂ was achieved. core.ac.uk |

| Benzoxazole Nitrogen & Hydroxyl Oxygen | Cobalt (Co), Nickel (Ni), Zinc (Zn) | Bidentate (N, O-chelation) | Metal-chelate complexes | 2-(1'/2'-hydroxynaphthyl) benzoxazoles form 2:1 ligand-to-metal ratio complexes. core.ac.uk |

This table is based on findings for structurally related benzoxazole compounds.

Application as a Precursor in Materials Science (Excluding Physical Properties)

In materials science, benzoxazole-containing compounds are valued as precursors for the synthesis of advanced functional materials. core.ac.ukperiodikos.com.br Their rigid, planar, and electron-rich structure is a key feature that is exploited in the development of organic light-emitting diodes (OLEDs), fluorescent whitening dyes, and photochromic materials. core.ac.uk

This compound can serve as a monomer or a key building block in the creation of polymers and other macromolecular structures. The hydroxyl group provides a reactive handle for polymerization reactions, such as polycondensation or polyetherification. By incorporating the benzoxazole moiety into a polymer backbone, material scientists can design materials with specific thermal stability and electronic properties. For instance, studies on related substituted benzoxazoles have noted their contribution to the thermal stability of materials. The synthesis of these materials often involves leveraging the established reactivity of the benzoxazole core and its functional groups to build larger, application-specific molecules.

Development as a Chemical Probe for Biological Systems

Fluorescent chemical probes are molecules that can bind to specific biological targets, such as proteins or nucleic acids, and report on this interaction via a change in their fluorescence. Benzoxazole and its derivatives have been extensively investigated as scaffolds for such probes, particularly for detecting DNA. periodikos.com.br

The planar benzoxazole ring system is capable of intercalating between the base pairs of DNA. When functionalized appropriately, these molecules can exhibit environment-sensitive fluorescence, meaning their light-emission properties change upon binding to their biological target. periodikos.com.br For this compound, the core structure provides the necessary planarity for DNA interaction. The hydroxyl group could be further functionalized, for example, with water-solubilizing groups to enhance bioavailability in aqueous biological media or with specific targeting moieties. A study on benzoxazole derivatives with a 2-(2-methoxyethoxy)ethylamino group highlighted its role as a DNA anchoring group through hydrogen bonding. periodikos.com.br

The table below summarizes key characteristics of benzoxazole-based fluorescent probes from research literature, indicating the potential design principles applicable to derivatives of this compound.

| Probe Derivative | Target | Binding Mode | Key Structural Feature | Observed Outcome |

| Naphthoxazole Derivatives | DNA | Intercalation | Extended aromatic system | DNA binding constants (K) up to 5.29 x 10⁴ M⁻¹. periodikos.com.br |

| Benzoxazole with Amino Side Chain | DNA | Hydrogen bonding & Intercalation | Water-solubilizing amino group | Environment-dependent fluorescence profile. periodikos.com.br |

| Oxazole Yellow (YO) | DNA | Intercalation | Benzoxazole core | Acts as a fluorescent DNA probe. periodikos.com.br |

This table presents data for related benzoxazole and naphthoxazole compounds to illustrate the application concept.

Use in Catalysis and Organocatalysis

The utility of this compound extends to the field of catalysis. When used as ligands, as described in section 7.2, the resulting metal-benzoxazole complexes can function as catalysts in a variety of organic transformations. For example, palladium complexes of 4-hydroxybenzoxazoles have been tested for their catalytic activity in Heck coupling reactions, which are crucial for forming carbon-carbon bonds. core.ac.uk

Furthermore, the benzoxazole structure itself can be part of an organocatalyst—a metal-free organic molecule that accelerates a chemical reaction. nih.gov Organocatalysis is a key area of green chemistry. researchgate.net While specific research on this compound as an organocatalyst is not prominent, related heterocyclic systems are used. For instance, l-Proline supported on ionic liquid-modified nanoparticles has been used as a reusable organocatalyst for asymmetric aldol (B89426) reactions. nih.gov The structural features of this compound, including its hydrogen-bond donating hydroxyl group and electron-rich aromatic system, are motifs found in various organocatalytic systems designed for specific activation modes.

Environmental Dynamics and Degradation Pathways of Benzoxazole Scaffolds

Abiotic Degradation Mechanisms in Environmental Matrices

The abiotic degradation of 2-Ethyl-1,3-benzoxazol-6-ol through processes such as hydrolysis and photolysis has not been specifically documented. However, inferences can be drawn from research on other benzoxazole (B165842) derivatives.

There is no specific information on the hydrolysis of this compound. Generally, the benzoxazole ring can undergo hydrolysis under certain pH conditions. Studies on simple benzoxazoles, such as 2-methylbenzoxazole, indicate that these compounds can hydrolyze, particularly under acidic conditions, to form the corresponding amidophenols. rsc.org The reaction involves the cleavage of the C–O bond within the oxazole (B20620) ring. rsc.orgresearchgate.net The rate of this hydrolysis is dependent on the pH of the surrounding medium. researchgate.net For 2-substituted benzoxazoles, this process is expected to yield N-(2-hydroxyphenyl)amides.

Table 1: Postulated Hydrolysis Product of this compound

| Reactant | Postulated Product |

|---|

Note: This is a predicted product based on known reaction mechanisms for the benzoxazole class and has not been experimentally verified for this compound.

Specific data on the photolytic degradation of this compound is not available. The benzoxazole ring is known to be sensitive to ultraviolet (UV) radiation, which can lead to the formation of free radicals and subsequent degradation. researchgate.net However, the rate and pathway of photolysis would be highly dependent on the specific substituents on the benzoxazole core and the environmental conditions. Studies on other benzoxazole and related benzothiazole derivatives have shown that hydroxylation can be a primary transformation pathway under artificial sunlight. researchgate.net

Biotic Degradation Processes by Microorganisms

There is no research specifically addressing the microbial degradation of this compound.

Information regarding the microbial transformation of this compound is not available. However, studies on other benzoxazole compounds, such as 2-benzoxazolinone (BOA), have shown that they can be transformed by soil microorganisms into more biologically active compounds like 2-amino-(3H)-phenoxazin-3-one (APO) and 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). nih.gov Furthermore, research on wastewater treatment has demonstrated that hydroxylated benzothiazoles can be biodegraded by activated sludge, suggesting that the hydroxyl group could be a site for microbial activity. dtu.dknih.gov

There is no information to suggest that this compound is a chiral compound, and therefore, enantioselective degradation is not applicable.

Environmental Persistence and Mobility Considerations

Specific data on the environmental persistence (e.g., half-life in soil or water) and mobility (e.g., soil sorption coefficient) of this compound are not available. The persistence and mobility of a chemical in the environment are influenced by its susceptibility to abiotic and biotic degradation, as well as its physical-chemical properties such as water solubility and octanol-water partition coefficient. Without experimental data, the environmental risk associated with the persistence and mobility of this compound cannot be determined.

Methodologies for Studying Benzoxazole Degradation in Environmental Systems

The environmental fate of benzoxazole scaffolds, including compounds like this compound, is a critical area of research due to their widespread use and potential persistence. Understanding their degradation pathways and kinetics requires sophisticated analytical methodologies to track their transformation in complex environmental matrices such as soil and water. These studies are essential for assessing the potential risks associated with these compounds and their transformation products.

A variety of laboratory and analytical techniques are employed to elucidate the biotic and abiotic degradation of benzoxazoles. These methodologies often involve a combination of controlled microcosm experiments and advanced chemical analysis to isolate, identify, and quantify the parent compounds and their various degradation intermediates.

Sample Preparation and Extraction

A crucial first step in studying environmental degradation is the effective extraction of the target compounds from complex matrices like water, soil, or sediment. Solid-phase extraction (SPE) is a widely used and preferred technique for aqueous samples due to its efficiency, reduced extraction time, and good recovery rates researchgate.net. For solid matrices, other methods such as pressurized liquid extraction (PLE) and ultrasound-assisted solvent extraction (UASE) are also utilized researchgate.net. The choice of extraction method is tailored to the specific benzoxazole derivative and the environmental compartment being studied.

Chromatographic Separation and Quantification

Once extracted, the separation and quantification of benzoxazoles and their metabolites are typically performed using chromatographic techniques.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods. These are often coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective quantification researchgate.netnih.gov. LC is particularly suitable for polar benzoxazole compounds researchgate.net.

Gas Chromatography (GC): GC, also frequently coupled with mass spectrometry (GC-MS), is another powerful tool for separating and analyzing benzoxazole derivatives, especially those that are volatile or can be made volatile through derivatization researchgate.net.

The table below summarizes common chromatographic techniques used in the analysis of benzoxazole-related compounds.

Table 1: Analytical Techniques for Benzoxazole Degradation Studies

| Technique | Matrix | Purpose | Key Findings/Application |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous solutions | Extraction & Concentration | Preferred over other methods for better recoveries and shorter extraction times researchgate.net. |